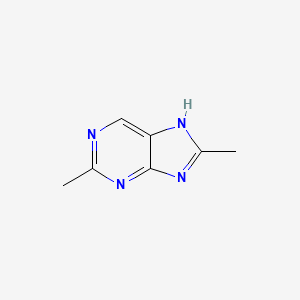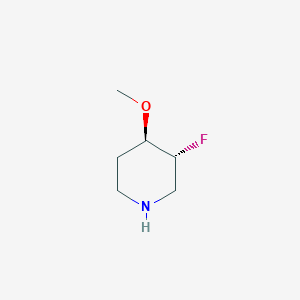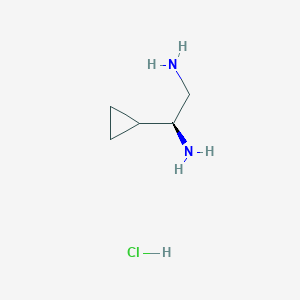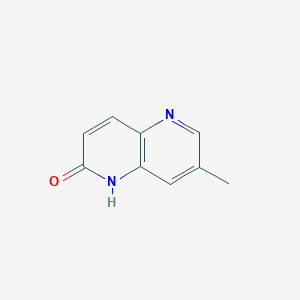
2,8-Dimethyl-1H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethyl-1H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-1H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: 2,8-Dimethyl-1H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, where nucleophiles like amines or thiols replace the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
科学的研究の応用
2,8-Dimethyl-1H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2,8-Dimethyl-1H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.
類似化合物との比較
1,3-Dimethyl-1H-purine:
7-Methyl-1H-purine:
6,8-Dimethyl-1H-purine: Another derivative with potential biological activity.
Uniqueness: 2,8-Dimethyl-1H-purine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC名 |
2,8-dimethyl-7H-purine |
InChI |
InChI=1S/C7H8N4/c1-4-8-3-6-7(10-4)11-5(2)9-6/h3H,1-2H3,(H,8,9,10,11) |
InChIキー |
VWDPVZSFDURBLW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=NC=C2N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)






![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)



